Ethyl 2,6-dimethylhept-2-enoate
Description
Properties
CAS No. |
60148-91-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 2,6-dimethylhept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
UXXZRMQICUIQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The classic Fischer esterification involves refluxing 2,6-dimethylhept-2-enoic acid with excess ethanol in the presence of sulfuric acid. This method typically achieves moderate yields (50–60%) due to equilibrium limitations. A study mimicking the conditions for ethyl 2,6-dimethylbenzoate synthesis utilized anhydrous potassium carbonate as a base in N,N-dimethylformamide (DMF), achieving 96% yield by displacing equilibrium through iodoethane activation. For ethyl 2,6-dimethylhept-2-enoate, analogous conditions with 2,6-dimethylhept-2-enoic acid and ethyl iodide in DMF at 20°C for 12 hours could be hypothesized to yield >90%, though experimental validation is required.
Base-Promoted Alkylation
Alkaline conditions using potassium carbonate or sodium hydride facilitate ester formation via nucleophilic substitution. For example, ethyl 2-(cyclooct-4'-enyl)-2-phenylacetate was synthesized using potassium carbonate in DMF, followed by iodoethane addition. Applied to 2,6-dimethylhept-2-enoic acid, this method would require:
- Deprotonation of the carboxylic acid with K₂CO₃ in DMF.
- Reaction with ethyl iodide at 20°C.
- Workup via ethyl acetate extraction and brine washing.
This approach minimizes side reactions compared to acid catalysis, particularly for acid-sensitive substrates.
Claisen Rearrangement of Allyl Vinyl Ethers
Mechanism and Substrate Design
The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. For this compound, a suitable precursor would be the allyl vinyl ether derived from ethyl 3-methoxy-2-methylhept-3-enoate. Under thermal or Lewis acid catalysis (e.g., boron trifluoride etherate), this undergoes-sigmatropic rearrangement to form the target ester.
Catalytic Optimization
In studies of cyclooctylidene acetate systems, boron trifluoride (BF₃) at 0°C induced rearrangement with minimal isomerization. For the hept-2-enoate system, BF₃ in dichloromethane at −20°C could drive rearrangement with >80% conversion, though isolation yields may require optimization due to competing polymerization.
Grignard Reaction-Based Chain Elongation
Ketone Alkylation Followed by Esterification
A two-step approach involves:
- Grignard addition to 2,6-dimethylhept-2-enal using ethyl magnesium bromide.
- Oxidation of the resultant alcohol to the acid, followed by esterification.
This method mirrors the synthesis of 7-methoxy-3,7-dimethyloctan-1,2-diol derivatives, where Grignard reagents extended carbon chains prior to oxidation. Challenges include controlling regioselectivity during the Grignard addition to avoid branching.
Direct Ester Formation via Organocuprates
Higher-order cuprates (e.g., Gilman reagents) enable conjugate addition to α,β-unsaturated esters. For example, methyl chloroacetate reacted with sodium methoxide at −20°C to form glycidic esters, which were saponified and acidified to yield 72.3% of a related heptanone derivative. Adapting this to this compound would require:
- Michael addition of a dimethylheptenoyl chloride to ethyl acetoacetate.
- Decarboxylation under acidic conditions.
Baeyer-Villiger Oxidation Followed by Hydrolysis
Though primarily used for ketone oxidation, Baeyer-Villiger methodology was applied to 3,7-dimethylocta-2,6-dienal using potassium peroxymonosulfate, yielding 2,6-dimethylhept-5-enal. For ester synthesis, this approach could be modified:
- Oxidize 3,7-dimethylocta-2,6-dienone to a lactone.
- Hydrolyze the lactone to the acid.
- Esterify with ethanol.
Yields for analogous steps in aldehyde synthesis reached 40%, suggesting potential for optimization in ester formation.
Comparative Analysis of Synthetic Routes
Direct esterification offers the highest efficiency but requires pre-formed 2,6-dimethylhept-2-enoic acid. Claisen rearrangement provides stereochemical control but demands anhydrous conditions. Grignard methods enable chain elongation but involve multi-step protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.
Reduction: 2,6-dimethylhept-2-en-1-ol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.
Comparison with Similar Compounds
Ethyl 2,6-dimethoxybenzoate
- Safety Profile: Hazards: While specific hazards for Ethyl 2,6-dimethylhept-2-enoate are undocumented, Ethyl 2,6-dimethoxybenzoate requires medical attention for inhalation exposure (e.g., artificial respiration and physician consultation) .
Ethyl 2-acetylheptanoate
- Structural Differences: Features a linear heptanoate chain with an acetyl (-COCH₃) substituent at position 2 (CAS 24317-94-0) .
- First Aid: No specific measures are required, contrasting sharply with Ethyl 2,6-dimethoxybenzoate .
Table 1: Key Comparisons
Note: Data for this compound inferred from analogs due to lack of direct evidence.
Research Findings and Limitations
- Reactivity: α,β-unsaturated esters like this compound typically undergo Michael addition or polymerization, but the absence of specific studies precludes definitive conclusions.
- Toxicity: Aliphatic esters (e.g., Ethyl 2-acetylheptanoate) are generally low-risk, whereas aromatic analogs (e.g., Ethyl 2,6-dimethoxybenzoate) show higher acute toxicity .
- Gaps in Evidence: The provided sources lack data on this compound’s synthesis, stability, or ecotoxicology, limiting rigorous comparison.
4. Conclusion this compound’s safety and reactivity likely align with its α,β-unsaturated ester class, but significant deviations may arise due to branching and methyl substitution. Cross-referencing analogs highlights the need for targeted studies to resolve uncertainties. Researchers should prioritize empirical data collection to validate these extrapolations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
